N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 3-methoxyphenyl group at position 1, and a 3-chlorophenylmethyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-9-3-8-18(12-19)28-21(16-6-4-10-24-14-16)20(26-27-28)22(29)25-13-15-5-2-7-17(23)11-15/h2-12,14H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLNRJMXJFLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactors, for example, can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide ()
- Core Structure : 1,2,3-triazole-4-carboxamide.
- Substituents :
- Position 1 : 3-Chloro-4-methylphenyl (vs. 3-methoxyphenyl in the target compound).
- Position 5 : Methyl (vs. pyridin-3-yl).
- Carboxamide Side Chain : N-propyl (vs. 3-chlorophenylmethyl).
- The shorter N-propyl chain may reduce steric hindrance compared to the bulky 3-chlorophenylmethyl group .
N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ()
- Core Structure : Identical triazole-carboxamide backbone.
- Substituents :
- Position 1 : 2-Fluorophenyl (vs. 3-methoxyphenyl).
- Carboxamide Side Chain : 3-Chloro-4-fluorophenylmethyl (vs. 3-chlorophenylmethyl).
- Key Differences: Fluorine atoms at the phenyl rings enhance electronegativity and metabolic stability.
Pyrazole vs. Triazole Core: Functional Implications
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ()
- Core Structure : Pyrazole-3-carboxamide (vs. triazole).
- Substituents :
- Position 1 : Methyl.
- Position 5 : Trifluoromethyl (strong electron-withdrawing group).
- Carboxamide Side Chain : 3-Chlorophenyl.
- Key Differences :
Carbamate vs. Carboxamide Derivatives
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate ()
- Core Structure : Pyrazole-4-carbamate (vs. triazole-4-carboxamide).
- Substituents: Position 1: Methyl. Position 5: 4-Methylphenoxy. Carbamate Side Chain: 3-Chlorophenyl.
- Key Differences: The carbamate group (–O–CO–NH–) is more hydrolytically labile than carboxamide (–CONH–), affecting stability. The 4-methylphenoxy group introduces ether functionality, altering electronic and steric properties compared to pyridin-3-yl .
Comparative Data Table
*Calculated based on molecular formula.
Research Implications
The structural variations among these analogs highlight the following trends:
- Triazole vs. Pyrazole : Triazoles generally exhibit greater aromatic stability and hydrogen-bonding capacity, favoring target engagement in biological systems.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic resistance but may reduce solubility. Methoxy and pyridinyl groups improve solubility and π-π interactions.
Biological Activity
The compound N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a wide range of pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 373.83 g/mol
The presence of various functional groups such as the triazole ring, chlorophenyl, methoxyphenyl, and pyridine contributes to its biological activity.
Anticancer Activity
Triazole derivatives have shown significant anticancer properties. A study screening a series of triazole compounds against an NCI panel of 60 cancer cell lines demonstrated that many derivatives exhibited reduced growth rates between 55% and 95% at a concentration of 10 μM. This suggests that this compound may also possess similar antiproliferative effects against various cancer types .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of bacteria and fungi. The specific compound has not been extensively tested for antimicrobial activity in the literature; however, related triazoles have been shown to exhibit potent effects against pathogens such as Staphylococcus aureus and Candida albicans .
The mechanisms through which triazoles exert their biological effects are varied and include:
- Inhibition of Enzymatic Activity: Many triazoles act as enzyme inhibitors, impacting pathways critical for cell proliferation and survival.
- Interaction with DNA/RNA: Some derivatives may interfere with nucleic acid synthesis or function, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways: Triazoles can influence various signaling pathways involved in inflammation and immune responses.
Study 1: Anticancer Efficacy
In a recent study involving the synthesis of novel triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC value comparable to established chemotherapeutics . This highlights the potential of this compound as an anticancer agent.
Study 2: Antimicrobial Screening
Another research effort evaluated a series of triazole compounds for their antimicrobial properties. While specific data on the compound was not available, related compounds showed effective inhibition against Escherichia coli and Candida albicans, indicating a promising direction for further investigation into this compound's antimicrobial capabilities .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures, analyzing yield via HPLC .
- Implement flow chemistry for precise control of reaction kinetics and scalability .
Which spectroscopic and crystallographic techniques are critical for structural validation?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole carbons at ~150 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., triazole ring planarity, C–N–C angles ~120°) and validates stereoelectronic effects .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClN₅O₂: 428.1178) .
Q. Advanced Analysis :
- Compare experimental torsional angles (e.g., pyridinyl vs. methoxyphenyl orientation) with DFT calculations to resolve crystallographic vs. computational discrepancies .
How can low aqueous solubility impact bioassays, and what methods improve solubility?
Advanced
Low solubility (common in triazole carboxamides) complicates in vitro assays like enzyme inhibition or cell viability. Mitigation strategies include:
- Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin-based solubilizers .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
How should researchers address contradictory data in reaction yields or structural parameters?
Q. Advanced
- Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., N₂) to control moisture-sensitive steps (e.g., azide formation) .
- Structural Conflicts : Cross-validate crystallographic data (e.g., bond lengths: C–N ~1.33 Å) with IR spectroscopy (triazole C=N stretch ~1600 cm⁻¹) .
What statistical methods optimize reaction conditions for scale-up?
Q. Experimental Design
- Response Surface Methodology (RSM) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to maximize yield .
- Taguchi Arrays : Identify critical factors (e.g., reaction time > solvent choice) for robustness .
How are side reactions during triazole formation minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
